Cas no 1568067-83-3 ((1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol)

(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol
- EN300-1931813
- 1568067-83-3
-
- Inchi: 1S/C6H5F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3,5,12H/t5-/m1/s1
- InChI Key: XPQOAMXGEIAXRT-RXMQYKEDSA-N
- SMILES: FC([C@@H](C1C=NC=CN=1)O)(F)F
Computed Properties
- Exact Mass: 178.03539727g/mol
- Monoisotopic Mass: 178.03539727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 46Ų
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1931813-5.0g |
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol |
1568067-83-3 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1931813-0.1g |
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol |
1568067-83-3 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1931813-1g |
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol |
1568067-83-3 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1931813-0.25g |
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol |
1568067-83-3 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1931813-10.0g |
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol |
1568067-83-3 | 10g |
$6635.0 | 2023-05-31 | ||
Enamine | EN300-1931813-2.5g |
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol |
1568067-83-3 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1931813-0.05g |
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol |
1568067-83-3 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1931813-5g |
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol |
1568067-83-3 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1931813-10g |
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol |
1568067-83-3 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1931813-1.0g |
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol |
1568067-83-3 | 1g |
$1543.0 | 2023-05-31 |
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol Related Literature
-
1. Back matter
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on (1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol
Comprehensive Guide to (1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol (CAS No. 1568067-83-3): Properties, Applications, and Market Insights
(1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol (CAS No. 1568067-83-3) is a chiral fluorinated compound with significant potential in pharmaceutical and agrochemical research. This trifluoromethyl-substituted pyrazine derivative has garnered attention due to its unique structural features, which make it a valuable intermediate in drug discovery and specialty chemical synthesis. The compound's stereospecific configuration at the chiral center and the presence of electron-withdrawing trifluoromethyl group contribute to its distinct physicochemical properties.
The growing demand for fluorinated building blocks in medicinal chemistry has positioned (1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol as an important research chemical. Pharmaceutical companies are particularly interested in this compound as it can serve as a precursor for chiral ligands and biologically active molecules. Recent studies suggest that incorporation of such fluorinated pyrazine derivatives can enhance metabolic stability and bioavailability of drug candidates, addressing one of the key challenges in modern drug development.
From a synthetic chemistry perspective, 1568067-83-3 offers interesting possibilities for asymmetric synthesis and catalysis applications. The presence of both pyrazine nitrogen atoms and hydroxyl group creates multiple sites for further functionalization, making it a versatile intermediate. Researchers have explored its use in creating novel heterocyclic compounds with potential applications in material science and specialty chemicals.
The global market for chiral fluorinated compounds like (1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol is experiencing steady growth, driven by increasing R&D investments in pharmaceutical and agrochemical sectors. Market analysts project a compound annual growth rate (CAGR) of 6-8% for similar high-value fluorinated intermediates through 2025. This growth is fueled by the expanding pipeline of fluorinated drugs and the continuous search for improved synthetic methodologies in asymmetric synthesis.
Quality control and characterization of 1568067-83-3 typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC) is commonly used to verify the enantiomeric purity of the material, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide structural confirmation. These quality assurance measures are critical for researchers who require high-purity chiral building blocks for their synthetic work.
Recent innovations in green chemistry approaches have also impacted the synthesis and applications of (1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol. Researchers are developing more sustainable routes to such compounds, focusing on atom economy and reduced environmental impact. This aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices and the development of eco-friendly synthetic protocols.
For researchers working with 1568067-83-3, proper handling and storage are essential to maintain the compound's stability. While not classified as hazardous, it should be stored under inert atmosphere at controlled temperatures to preserve its chiral integrity and prevent degradation. Material safety data sheets (MSDS) provide detailed guidance on appropriate handling procedures for this specialty chemical intermediate.
The future outlook for (1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol appears promising, with potential applications extending beyond current uses. Emerging research areas such as fluorinated materials for electronics and advanced catalyst systems may create new demand for this compound. As synthetic methodologies continue to advance, we can expect to see more efficient and cost-effective routes to this valuable chiral fluorinated building block.
For researchers and manufacturers seeking high-quality 1568067-83-3, it's important to source the material from reputable suppliers who can provide comprehensive analytical data and consistent enantiomeric purity. The development of reliable synthetic protocols and scalable production methods remains an active area of investigation in both academic and industrial settings, reflecting the growing importance of such specialty fluorinated compounds in modern chemistry.
1568067-83-3 ((1R)-2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-ol) Related Products
- 1806985-52-3(3-(Difluoromethyl)-2-iodo-5-nitro-6-(trifluoromethyl)pyridine)
- 4431-58-7(2-carbamoyl-4-methylpentanoic acid)
- 1225829-83-3(2-(2-ethoxyphenyl)butanedioic acid)
- 939970-70-4(2-Mercapto-5-methoxybenzonitrile)
- 1354025-86-7(2-Amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide)
- 1805104-24-8(Methyl 5-bromo-2-cyano-3-fluorobenzoate)
- 2228806-58-2(2-amino-1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-one)
- 1082556-03-3((1-methyl-2,3-dihydro-1H-indol-5-yl)methanol)
- 1698745-69-5(CID 103354809)
- 2416229-31-5(methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate)




